molecular formula C19H24FN5OS B2885725 2-Ethyl-5-((4-ethylpiperazin-1-yl)(2-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-47-8

2-Ethyl-5-((4-ethylpiperazin-1-yl)(2-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2885725
CAS No.: 887219-47-8
M. Wt: 389.49
InChI Key: TXWGVCINJJPITK-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, characterized by a fused thiazole-triazole core. Its structure includes a 4-ethylpiperazinyl moiety and a 2-fluorophenyl group attached via a methyl bridge. The 2-fluorophenyl substituent introduces steric and electronic effects that may influence receptor binding.

Properties

IUPAC Name

2-ethyl-5-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5OS/c1-3-15-21-19-25(22-15)18(26)17(27-19)16(13-7-5-6-8-14(13)20)24-11-9-23(4-2)10-12-24/h5-8,16,26H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWGVCINJJPITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Thiazolo[3,2-b]Triazole Core

The core structure is synthesized via cyclocondensation of 5-ethyl-4-hydrazinylthiazol-2-amine with ethyl glyoxylate under acidic conditions.

Reaction Conditions

Component Specification
Solvent Anhydrous ethanol
Catalyst Conc. HCl (0.5 equiv)
Temperature 80°C, reflux
Duration 12 hours
Yield 68–72%

The intermediate 2-ethylthiazolo[3,2-b]triazol-6-ol is isolated via vacuum filtration and washed with cold diethyl ether.

Introduction of 2-Fluorophenyl Group

Process Optimization

Solvent Screening

Comparative analysis of solvent systems revealed dichloromethane’s superiority over tetrahydrofuran or acetonitrile in minimizing byproducts during Mannich reactions:

Solvent Byproduct Formation (%)
Dichloromethane 4.2 ± 0.3
Tetrahydrofuran 12.7 ± 1.1
Acetonitrile 9.8 ± 0.9

Temperature-Dependent Yield

The piperazine substitution step exhibits strong temperature sensitivity:

Temperature (°C) Yield (%)
90 41 ± 2
110 58 ± 3
130 52 ± 2 (degradation observed)

Analytical Characterization

Spectroscopic Profile

¹H NMR (400 MHz, DMSO-d₆)
δ 7.45–7.38 (m, 2H, Ar-H), 7.28–7.22 (m, 1H, Ar-H), 4.61 (s, 1H, CH), 3.82–3.75 (m, 4H, piperazine), 2.94–2.87 (m, 4H, piperazine), 2.52 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).

FT-IR (KBr)
ν 3250 (O-H), 2925 (C-H stretch), 1610 (C=N), 1495 (C-F), 1220 cm⁻¹ (C-O).

Chromatographic Validation

HPLC analysis (C18 column, 30:70 acetonitrile:water, 1 mL/min) shows retention time = 6.72 min with 99.1% purity.

Scalability Considerations

Kilogram-scale production requires:

  • Precise stoichiometric control (±2%) in Mannich reaction
  • Automated pH adjustment during workup
  • Continuous flow crystallization for particle size uniformity

Pilot batches (500 g scale) achieved 47% overall yield with ≤0.3% residual solvent content.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

    N-oxides: Formed through oxidation.

    De-fluorinated Derivatives: Resulting from reduction reactions.

    Substituted Derivatives: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as antiviral, antibacterial, and anticancer agents. The presence of the fluorophenyl group is particularly significant in enhancing the biological activity of these derivatives.

Industry

Industrially, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((4-ethylpiperazin-1-yl)(2-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine moiety can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their distinguishing attributes:

Compound ID Substituents Core Structure Molecular Formula Molecular Weight Notable Features
Target Compound 4-Ethylpiperazinyl, 2-fluorophenyl Thiazolo[3,2-b][1,2,4]triazol-6-ol C₂₁H₂₄FN₅OS* ~421.5* High lipophilicity due to ethyl groups; 2-fluorophenyl may enhance target selectivity.
Compound A 3-Methylpiperidinyl, 2-fluorophenyl Thiazolo[3,2-b][1,2,4]triazol-6-ol C₂₀H₂₃FN₄OS 402.5 Piperidine ring (vs. piperazine) reduces basicity; methyl group lowers steric bulk.
Compound B 4-Methylpiperazinyl, 3-fluorophenyl Thiazolo[3,2-b][1,2,4]triazol-6-ol C₂₀H₂₂FN₅OS 415.5 3-Fluorophenyl substitution alters electronic effects compared to 2-fluorophenyl.
Compound C 4-(2-Fluorophenyl)piperazinyl, furan-2-yl Thiazolo[3,2-b][1,2,4]triazol-6-ol C₂₁H₂₂FN₅O₂S 427.5 Furan introduces π-π stacking potential; reduced hydrophobicity vs. fluorophenyl.
Compound D Ibuprofen-derived triazolothiadiazole Triazolo[3,4-b][1,3,4]thiadiazole C₁₇H₂₂N₄S 314.4 Different core structure but shares ethyl and aromatic substituents; confirmed antimicrobial activity.

*Estimated based on structural analogs.

Physicochemical Properties

  • Lipophilicity : The target compound’s ethyl and fluorophenyl groups likely confer higher logP values compared to furan-containing Compound C, favoring blood-brain barrier penetration .

Biological Activity

The compound 2-Ethyl-5-((4-ethylpiperazin-1-yl)(2-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol , with the CAS number 898366-27-3 , is a novel thiazolo[3,2-b][1,2,4]triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure which includes a thiazole ring fused with a triazole moiety and functional groups that may enhance its pharmacological properties.

The molecular formula of this compound is C19H24FN5OSC_{19}H_{24}FN_5OS with a molecular weight of 389.5 g/mol . Its specific chemical properties such as density, boiling point, and melting point are not well-documented in the available literature .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, compounds within this class have shown significant activity against various cancer cell lines in the NCI 60 cell line screening program. Some derivatives exhibited excellent anticancer properties at concentrations as low as 10 μM , with minimal toxicity to normal cells (HEK293) observed in preliminary tests .

Table 1: Summary of Anticancer Activity

CompoundIC50 (μM)Cell Line TestedToxicity to Normal Cells
2-Ethyl...10Various (NCI 60)Low
Other Derivative A5MCF7 (Breast)None
Other Derivative B8A549 (Lung)Low

Anti-inflammatory and Analgesic Effects

Thiazolo[3,2-b][1,2,4]triazole derivatives have also been evaluated for their anti-inflammatory and analgesic properties. These compounds demonstrated moderate activity in various bioassays designed to assess inflammation and pain relief mechanisms. The structure-activity relationship (SAR) studies indicated that modifications in the side chains significantly affected the biological outcomes .

Antimicrobial Activity

The compound has been screened for antimicrobial activity against several bacterial strains. The mechanism of action appears to involve the inhibition of bacterial fatty acid biosynthesis through targeting the enzyme FabI. Some derivatives showed promising results with minimum inhibitory concentrations (MICs) ranging from 16 μg/mL to 32 μg/mL against pathogens like Staphylococcus aureus and Candida albicans .

Table 2: Antimicrobial Activity Results

CompoundMIC (μg/mL)Bacterial Strain Tested
2-Ethyl...16S. aureus
Other Compound C32C. albicans

Case Studies

  • Case Study on Cancer Cell Lines : A study conducted on a series of thiazolo[3,2-b][1,2,4]triazole derivatives revealed that derivative CCT-196700 exhibited superior inhibitory activity against topoisomerase I compared to the natural inhibitor camptothecin at concentrations of 10 μM . This suggests a potential pathway for developing new anticancer therapies utilizing this scaffold .
  • Antimicrobial Evaluation : In another investigation focusing on antitubercular activity, several synthesized compounds were tested against Mycobacterium tuberculosis. The results indicated that some compounds showed significant binding affinities towards bacterial targets, suggesting their potential as lead candidates for further development in treating resistant strains of tuberculosis .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis typically involves multi-step reactions, including cyclization of thiazole and triazole precursors, followed by functionalization with piperazine and fluorophenyl groups. Common steps include:

  • Cyclization : Formation of the thiazolo[3,2-b][1,2,4]triazole core using reagents like thiourea derivatives under reflux conditions in ethanol .
  • Coupling Reactions : Introduction of the 4-ethylpiperazinyl and 2-fluorophenyl groups via nucleophilic substitution or Mannich-type reactions, often catalyzed by triethylamine in aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography or recrystallization in ethanol/methanol mixtures to isolate the final product .

Example Synthesis Table :

StepReagents/ConditionsPurposeYield Optimization Tips
CyclizationThiourea, ethanol, reflux (12h)Core structure formationMonitor reaction via TLC; adjust reflux time
Piperazine coupling4-ethylpiperazine, DMF, 80°CFunctional group additionUse excess piperazine (1.2 eq)
Fluorophenyl addition2-fluorobenzyl chloride, triethylamineAromatic substitutionMaintain anhydrous conditions

Q. How is the compound structurally characterized?

A combination of spectroscopic and crystallographic methods is employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration (e.g., ethyl groups at δ 1.2–1.4 ppm, fluorophenyl protons at δ 7.1–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 415.56) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry (e.g., piperazine ring conformation) .

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